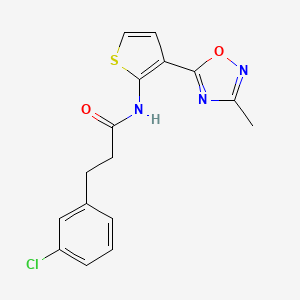

3-(3-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide

Description

This compound features a propanamide backbone with a 3-chlorophenyl group and a 3-methyl-1,2,4-oxadiazole-substituted thiophene moiety.

Properties

IUPAC Name |

3-(3-chlorophenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c1-10-18-15(22-20-10)13-7-8-23-16(13)19-14(21)6-5-11-3-2-4-12(17)9-11/h2-4,7-9H,5-6H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMSPTIZWREPPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide typically involves multiple steps:

Formation of the 3-chlorophenyl group: This can be achieved through chlorination of a phenyl ring using reagents such as chlorine gas or thionyl chloride.

Synthesis of the 3-methyl-1,2,4-oxadiazolyl group: This involves the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

Formation of the thiophenyl group: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

Coupling reactions: The final step involves coupling the synthesized intermediates using reagents like coupling agents (e.g., EDC, DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation products: Sulfoxides or sulfones from the thiophene ring.

Reduction products: Reduced oxadiazole derivatives.

Substitution products: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as:

- Antimicrobial Agents : Research has indicated that derivatives of this compound exhibit activity against various bacterial strains. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 10.8 μM.

- Anticancer Properties : The compound has demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon adenocarcinoma), with IC50 values ranging from moderate to high potency (e.g., 35.58 μM for MCF-7). The mechanism of action is believed to involve the inhibition of key enzymes responsible for cell proliferation.

Materials Science

In materials science, the compound is explored for its potential in developing novel materials with specific electronic and optical properties. The presence of the oxadiazole and thiophene groups may contribute to enhanced conductivity or luminescent properties, making it suitable for applications in organic electronics or photonic devices.

Biological Studies

The interactions of this compound with various biological targets are under investigation:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit cyclooxygenases (COX), which are crucial in inflammatory processes. This opens avenues for therapeutic applications in treating inflammatory diseases.

- Signal Transduction Modulation : The compound's ability to interact with cellular signaling pathways may offer insights into its role in modulating biological responses.

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Study A | This compound | Anticancer (MCF-7) | 35.58 μM |

| Study B | Similar Oxadiazole Derivative | Antibacterial (E. coli) | 10.8 μM |

| Study C | Oxadiazole Derivative | Anti-inflammatory (COX inhibition) | Not specified |

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Cephalosporin Derivatives with Oxadiazole Moieties

Example Compounds :

- 3-(2-Chlorophenyl)-N-((6R,7R)-3-methyl-8-oxo-2-(3-propyl-1,2,4-oxadiazol-5-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (21e)

- Key Differences : Propyl substituent on oxadiazole vs. methyl in the target compound.

- Impact : Lower synthetic yield (7%) compared to simpler methyl-substituted analogs, suggesting steric hindrance from the propyl group complicates synthesis.

- 3-(4-Methoxyphenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (17a) Key Differences: Methoxy substituent on phenyl vs. chloro in the target compound.

Oxadiazole-Containing Propanamides in Non-Cephalosporin Scaffolds

Example Compounds :

- 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide

- Key Differences : Isopropyl substituent on oxadiazole and pyrimidine-pyrazole pharmacophore.

- Impact : Higher synthetic yield (47%) due to less steric hindrance from isopropyl vs. thiophene-linked oxadiazole.

Tetrazole and Thiadiazole Analogs

Example Compound :

- N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Key Differences : Tetrazole ring replaces oxadiazole; ethylphenyl substituent.

- Impact : Tetrazole’s acidic proton (pKa ~4.7) introduces pH-dependent solubility, unlike the neutral oxadiazole. Molecular weight (335.4 g/mol) is lower than the target compound’s (~386.84 g/mol), affecting pharmacokinetics.

Biological Activity

The compound 3-(3-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The synthesis of oxadiazole derivatives typically involves cyclization reactions that incorporate various substituents to enhance biological activity. The specific compound can be synthesized through a multi-step process involving the reaction of chlorophenyl and thiophene derivatives with oxadiazole intermediates. Characterization is performed using techniques such as NMR and IR spectroscopy to confirm structural integrity.

Biological Activity Overview

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance, compounds incorporating the 1,2,4-oxadiazole structure have shown significant cytotoxicity against multiple cancer cell lines. The specific compound under discussion has demonstrated promising results in inhibiting cancer cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | |

| Other Oxadiazole Derivatives | MDA-MB-231 | 10.38 | |

| 1,3,4-Oxadiazoles | HCT116 | 0.48 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency.

Mechanism of Action

Flow cytometry assays have indicated that these compounds induce apoptosis in cancer cells through caspase activation. Specifically, the presence of electron-withdrawing groups (EWGs) on the aromatic rings enhances biological activity by facilitating interactions with cellular targets involved in apoptotic pathways .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been evaluated for antimicrobial efficacy. Preliminary studies suggest that the compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| This compound | E. coli | 22.9 | |

| Other Oxadiazole Derivatives | S. aureus | 5.64 |

Case Studies

A significant case study involved testing various substituted oxadiazoles against human cancer cell lines. The findings revealed that compounds with halogen substituents (like chlorine) exhibited enhanced cytotoxicity compared to their non-substituted counterparts . Another study demonstrated that specific modifications to the oxadiazole ring could lead to improved selectivity and potency against targeted cancer types .

Q & A

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or Aurora B) to identify key interactions (e.g., hydrogen bonds with oxadiazole nitrogen).

- MD simulations : Run 100-ns trajectories to assess stability of the ligand-protein complex in solvated environments.

- Pharmacophore modeling : Map hydrophobic (chlorophenyl) and hydrogen-bond acceptor (oxadiazole) features to prioritize target hypotheses .

How should researchers address solubility challenges in in vitro assays?

Q. Basic Research Focus

- Solvent systems : Use DMSO stocks (<0.1% final concentration) with co-solvents like PEG-400 or cyclodextrins.

- pH adjustment : Prepare buffers at pH 7.4 with 0.1% Tween-80 to mimic physiological conditions.

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance aqueous dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.